molecular formula C20H20N2O3S2 B2920579 N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 922672-31-9

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide

Cat. No.: B2920579
CAS No.: 922672-31-9
M. Wt: 400.51
InChI Key: XWZNCLVZVXOATQ-UHFFFAOYSA-N
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Description

This compound belongs to the class of thiazole-linked benzamides, characterized by a central thiazole ring substituted with a 2,4-dimethylphenyl group at position 4 and a 3-(ethylsulfonyl)benzamide moiety at position 2.

Properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-4-27(24,25)16-7-5-6-15(11-16)19(23)22-20-21-18(12-26-20)17-9-8-13(2)10-14(17)3/h5-12H,4H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZNCLVZVXOATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a complex organic compound notable for its diverse biological activities. This compound features a thiazole ring, a benzamide group, and an ethylsulfonyl substituent, making it a candidate for various medicinal applications. Understanding its biological activity is crucial for potential therapeutic uses, particularly in cancer treatment and antimicrobial applications.

Chemical Structure and Properties

  • Molecular Formula : C21H22N2O3S2
  • Molecular Weight : 414.5 g/mol
  • CAS Number : 919757-40-7

The compound's structure allows for interactions with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazole moiety contributes to its cytotoxic effects by modulating signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound through various mechanisms:

  • Inhibition of Cell Proliferation : In vitro studies showed that the compound effectively inhibits the growth of several cancer cell lines, including A549 (lung cancer) and Jurkat (T-cell leukemia). The IC50 values indicate significant potency compared to standard chemotherapeutic agents like doxorubicin .
  • Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts with key proteins involved in apoptosis, primarily through hydrophobic contacts. The presence of the 2,4-dimethylphenyl group is critical for enhancing cytotoxic activity .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens:

  • Bacterial Inhibition : Studies have indicated that derivatives of thiazole compounds possess antibacterial activity comparable to standard antibiotics such as norfloxacin. This suggests potential applications in treating bacterial infections .
  • Fungal Activity : Research has shown effectiveness against fungal strains, further broadening its therapeutic scope .

Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was tested against A549 lung cancer cells. The results demonstrated an IC50 value of approximately 10 μM, indicating substantial inhibition of cell growth compared to untreated controls. This study highlights the compound's potential as an anticancer agent.

Study 2: Antimicrobial Screening

A series of experiments evaluated the antimicrobial effects of the compound against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 15 μg/mL against both bacterial strains, suggesting effective antibacterial properties that warrant further investigation for clinical applications.

Data Tables

Activity Type Cell Line/Pathogen IC50/MIC (µg/mL) Reference
AnticancerA54910
AnticancerJurkat<20
AntibacterialE. coli15
AntibacterialS. aureus15

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Variations on the Benzamide and Thiazole Moieties

The compound’s closest analogs differ in substituents on the benzamide (sulfonyl groups) and thiazole (aromatic or alkyl substituents). Key examples include:

Table 1: Comparative Analysis of Structural Features
Compound Name Benzamide Substituent Thiazole Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 3-(ethylsulfonyl) 4-(2,4-dimethylphenyl) C₂₀H₂₁N₂O₃S₂ ~409.5* Hypothesized enhanced metabolic stability due to ethylsulfonyl group N/A
N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216) 4-(piperidin-1-ylsulfonyl) 4-(2,5-dimethylphenyl) C₂₄H₂₈N₃O₃S₂ 494.6 Potent NF-κB activator; used in adjuvant research
N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide 3-(methylsulfonyl) 4-(2,4-dichlorophenyl) C₁₇H₁₂Cl₂N₂O₃S₂ 427.3 Higher halogen content may increase lipophilicity
N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide 3-(pyrrolidin-1-ylsulfonyl) 4-(2,4-dichlorophenyl) C₂₀H₁₇Cl₂N₃O₃S₂ 482.4 Bulky pyrrolidine sulfonyl group may affect membrane permeability
N-(4-Phenylthiazol-2-yl)-N-(prop-2-yn-1-yl)benzamide (6) Benzamide (no sulfonyl) 4-phenyl, 3-propargyl C₁₉H₁₅N₂OS 327.4 Propargyl group enables click chemistry modifications

*Calculated based on molecular formula.

Key Differences in Physicochemical Properties

  • Sulfonyl Group Variations : The ethylsulfonyl group in the target compound provides intermediate polarity compared to methylsulfonyl (smaller, more polar ) and piperidinylsulfonyl (bulkier, less polar ). This balance may optimize solubility and target engagement.

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